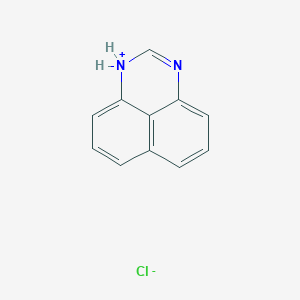

1H-perimidin-1-ium;chloride

Description

Historical Development of Perimidine and Perimidinium Systems Research

The journey of perimidine chemistry began over a century ago. The parent compound, perimidine, was first reported in the late 19th and early 20th centuries. However, for a significant period, the exploration of its chemical properties and those of its derivatives remained largely dormant. A comprehensive study of perimidine synthesis was undertaken by Sachs in 1909, but it wasn't until the 1970s that a more profound and systematic investigation into the reactivity and fundamental characteristics of the perimidine system commenced.

This resurgence of interest unveiled a host of unique features previously unobserved in other heterocyclic series. Since the 1980s, research has rapidly expanded, leading to several hundred new publications. This "renaissance" in perimidine chemistry has paved the way for the development of novel synthetic methodologies and the discovery of diverse applications. Key areas of modern research include the synthesis of highly stable perimidine-based N-heterocyclic carbenes (NHCs), exploration of their role as "proton sponges," and their incorporation into advanced materials.

Significance of Perimidinium Salts in Heterocyclic Chemistry

Perimidinium salts, including 1H-perimidin-1-ium;chloride , hold a significant position in contemporary heterocyclic chemistry primarily due to their role as precursors to N-heterocyclic carbenes. NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis. The deprotonation of a perimidinium salt at the C2 position yields a six-membered NHC, which exhibits distinct steric and electronic properties compared to the more common five-membered imidazolium-derived NHCs.

These perimidine-based NHCs have demonstrated considerable potential in various catalytic applications, including palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The stability and tunable nature of the perimidinium scaffold allow for the design of a wide array of NHC ligands with tailored properties for specific catalytic processes.

Furthermore, the cationic nature of perimidinium salts makes them interesting candidates for applications in materials science, such as in the formation of ionic liquids and dyes. Their unique electronic structure, arising from the delocalization of the positive charge across the fused ring system, imparts specific photophysical properties that are actively being explored.

Scope and Research Trajectories for 1H-Perimidin-1-ium Chloride

The research landscape for 1H-perimidin-1-ium;chloride and its closely related derivatives is multifaceted, with two primary trajectories currently being explored: its application as a corrosion inhibitor and its use as a synthetic intermediate.

Corrosion Inhibition:

Recent studies have highlighted the potential of perimidine derivatives as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. Research has shown that 1H-perimidine and its derivatives can form a protective layer on the metal surface, significantly reducing the rate of corrosion. researchgate.net The mechanism of inhibition is attributed to the adsorption of the perimidine molecules onto the steel surface, a process facilitated by the presence of nitrogen heteroatoms and the π-electron system of the aromatic rings. researchgate.net

In a study investigating the corrosion inhibition of mild steel in 1.0 M HCl, 1H-perimidine demonstrated high inhibition efficiencies, exceeding 90% at concentrations as low as 0.15 mM. researchgate.net This protective effect is a result of the compound's ability to block the active sites on the metal surface, thereby hindering both the anodic and cathodic reactions of the corrosion process. researchgate.net

Inhibition Efficiency of 1H-Perimidine on Mild Steel in 1.0 M HCl

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.05 | >90 |

| 0.10 | >90 |

| 0.15 | >90 |

Data sourced from electrochemical studies on corrosion inhibition. researchgate.net

Synthetic Intermediate:

1H-perimidin-1-ium;chloride serves as a valuable precursor in the synthesis of a variety of other perimidine derivatives. The reactivity of the perimidinium ring system allows for further functionalization. For instance, N-alkylation of the unsubstituted nitrogen can lead to the formation of N,N'-disubstituted perimidinium salts, which are the direct precursors to the aforementioned N-heterocyclic carbenes.

The synthesis of various perimidinium chlorides is often achieved through the reaction of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl compound or its equivalent, followed by treatment with an acid, such as hydrochloric acid, to form the corresponding salt. researchgate.net These synthetic routes provide access to a diverse library of perimidinium compounds with different substituents, enabling the fine-tuning of their properties for specific applications in catalysis, materials science, and medicinal chemistry. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-perimidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10;/h1-7H,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJZPUCKWRQKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)[NH2+]C=NC3=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Conventional and Modern Synthetic Approaches to 1H-Perimidin-1-ium Chloride

The synthesis of 1H-perimidin-1-ium chloride, a quaternary ammonium (B1175870) salt, is conceptually a two-stage process. The primary stage involves the construction of the foundational perimidine scaffold. The subsequent stage is the quaternization of a nitrogen atom within the heterocyclic ring to generate the perimidinium cation, with chloride as the counter-ion. Modern synthetic chemistry has developed numerous protocols for the initial and crucial step of forming the perimidine ring, often focusing on efficiency, sustainability, and catalyst innovation.

The most prevalent and established method for constructing the perimidine nucleus is the cyclocondensation reaction between 1,8-diaminonaphthalene (B57835) (NDA) and various carbonyl compounds, such as aldehydes or ketones. nih.govtandfonline.com This reaction forms the tricyclic perimidine system. The general mechanism involves the initial activation of the carbonyl group, facilitating a nucleophilic attack from one of the amino groups of NDA to form a Schiff base intermediate. nih.gov Subsequently, an intramolecular nucleophilic attack by the second amino group on the imine carbon leads to a cyclic intermediate, which then aromatizes, often with the elimination of a water molecule, to yield the perimidine derivative. nih.gov

Various conditions have been employed to drive this reaction, ranging from catalyst-free approaches under thermal conditions to the use of a wide array of catalysts in different solvents. nih.gov For instance, the cyclocondensation of NDA with different aldehydes can be carried out in glacial acetic acid at room temperature to produce the corresponding perimidines in moderate to excellent yields. nih.gov The choice of the carbonyl compound dictates the substituent at the 2-position of the resulting perimidine ring. This foundational reaction is the gateway to a vast library of perimidine derivatives, which can then be further functionalized.

Once the perimidine scaffold is synthesized, the generation of the 1H-perimidin-1-ium cation is achieved through N-alkylation, a quaternization reaction. In this process, the perimidine acts as a nucleophile, with one of its nitrogen atoms attacking an alkylating agent. This reaction converts the tertiary amine within the heterocyclic ring into a quaternary ammonium salt. nih.gov The resulting N-alkylated perimidines are specifically referred to as perimidinium salts. nih.gov

The formation of 1H-perimidin-1-ium chloride specifically requires an alkylating agent that provides the chloride counter-ion, such as an alkyl chloride, or the reaction can be performed in a medium containing a source of chloride ions. While the literature extensively covers the synthesis of the perimidine scaffold, the subsequent quaternization is a standard and well-understood transformation in heterocyclic chemistry. For example, N-heterocyclic carbene (NHC) complexes with a perimidine scaffold are often synthesized from 1,3-dialkylperimidin-2-ylidene ligands, which are themselves derived from dialkylated perimidinium salts. nsf.gov

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to perimidines that are more efficient, selective, and environmentally benign than traditional methods. Research has focused heavily on developing novel catalytic systems for the initial cyclocondensation reaction.

Transition metal catalysts are widely used in the synthesis of N-heterocycles due to their diverse reactivity. researchgate.net Various metal-based systems have been successfully applied to the synthesis of perimidines.

Cobalt-Catalyzed Synthesis: Cobalt-catalyzed methods have been developed for the synthesis of perimidine derivatives. One novel approach involves the reductive cyclization of dinitroarenes with aldehydes. nih.gov Another method describes the synthesis of 2,3-dihydro-1H-perimidine via an acceptorless dehydrogenative annulation (ADA) using a well-defined Co(II) catalyst, which is notable for being the first Co-catalyzed synthesis of this type. rsc.org This protocol works with a range of primary alcohols, including benzylic, heteroaryl-containing, and aliphatic alcohols. rsc.org

Palladium-Catalyzed Synthesis: Palladium complexes are effective catalysts for perimidine synthesis. A facile protocol for the one-pot synthesis of 2,3-dihydro-1H-perimidines involves the dehydrogenative coupling of benzyl (B1604629) alcohols with 1,8-diaminonaphthalene using Pd(II) complexes as catalysts. researchgate.net Additionally, in situ generated palladium catalysts bearing 1,3-dialkylperimidin-2-ylidene ligands have been used for Suzuki reactions, highlighting the interaction between palladium chemistry and the perimidinium scaffold. nsf.gov

Copper-Catalyzed Synthesis: Copper catalysts, being inexpensive and readily available, are attractive for perimidine synthesis. A highly efficient and environmentally friendly method uses copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O) as a catalyst for the condensation reaction of 1,8-diaminonaphthalene with aromatic aldehydes in ethanol (B145695) at room temperature. tandfonline.comtandfonline.com This method is characterized by high yields, operational simplicity, and short reaction times. tandfonline.comtandfonline.com Optimization studies have shown that 5 mol% of the copper catalyst provides the best results. tandfonline.com

| Metal Catalyst | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cobalt(II) Complex | 1,8-diaminonaphthalene, Primary Alcohols | Acceptorless Dehydrogenative Annulation (ADA) | 2,3-Dihydro-1H-perimidines | rsc.org |

| Palladium(II) Complexes | 1,8-diaminonaphthalene, Benzyl Alcohols | Dehydrogenative Coupling | 2,3-Dihydro-1H-perimidines | researchgate.net |

| Cu(NO₃)₂·6H₂O | 1,8-diaminonaphthalene, Aromatic Aldehydes | Ethanol, Room Temperature, 5 mol% catalyst | 2-Aryl-2,3-dihydroperimidines | tandfonline.comtandfonline.com |

| Ruthenium(III) chloride | 1,8-diaminonaphthalene, Ketones | Ethanol, 40 °C | Substituted Perimidines | nih.gov |

| Ytterbium(III) triflate | 1,8-diaminonaphthalene, Ketones | Ethanol, Room Temperature | Substituted Perimidines | nih.gov |

In the push for greener and more sustainable chemistry, metal-free organocatalysis and the use of biodegradable catalysts have gained prominence. nih.gov

Organocatalysis: Various organic molecules have been employed as catalysts for perimidine synthesis. Squaric acid, a green and reusable dibasic organocatalyst, has been reported to efficiently catalyze the reaction between NDA and ketones in water at 80 °C. nih.gov Studies optimizing this reaction found that using 10 mol% of squaric acid in water gave the best yields. nih.gov Other organocatalysts, such as bis(oxalato)boric acid (HBOB), have also been used. nih.gov

Biopolymer-Based Catalysis: An eco-friendly protocol utilizes chitosan (B1678972) hydrochloride, a biopolymer-based catalyst, for the one-pot synthesis of perimidine derivatives. nih.govresearchgate.net This method involves the reaction of NDA with various ketones in water at 90 °C. The advantages include the use of a biodegradable and recyclable catalyst, an environmentally benign solvent (water), and a simple workup procedure. nih.gov

| Catalyst Type | Specific Catalyst | Reactants | Key Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Squaric Acid | 1,8-diaminonaphthalene, Ketones | Water, 80 °C, 10 mol% catalyst | Green, reusable, water-soluble | nih.gov |

| Biopolymer-Based | Chitosan Hydrochloride | 1,8-diaminonaphthalene, Ketones | Water, 90 °C | Biodegradable, recyclable, green solvent | nih.govresearchgate.net |

| Organocatalyst | Amberlyst 15 | 1,8-diaminonaphthalene, Carbonyl Compounds | Ethanol, 80 °C | Metal-free, recyclable, reusable | nih.gov |

Nanocatalysts offer advantages such as high surface area-to-volume ratios, leading to enhanced catalytic activity, and often, easy separation and reusability. researchgate.netnih.gov Several nanocatalyst systems have been developed for perimidine synthesis.

A greener protocol for preparing perimidine derivatives employs nano-silica sulfuric acid as a catalyst for the condensation of NDA and aldehydes in ethanol at room temperature. nih.gov This method features a simple workup and catalyst recyclability for up to five runs without significant loss of activity. nih.gov Another efficient approach uses a solid acid-based nanohybrid, Fe₃O₄@zeolite-SO₃H, for the reaction between NDA and aldehydes under solvent-free conditions at 80 °C. nih.govresearchgate.net The magnetic nature of this catalyst allows for easy separation and it can be reused up to six times. nih.govresearchgate.net Additionally, nano-CuY zeolite has been demonstrated as an effective and eco-friendly nanocatalyst for the synthesis of 2-aryl dihydroperimidines in ethanol at room temperature. researchgate.net

| Nanocatalyst | Reactants | Key Conditions | Key Features | Reference |

|---|---|---|---|---|

| Nano-silica sulfuric acid | 1,8-diaminonaphthalene, Aldehydes | Ethanol, Room Temperature | Reusable up to 5 times, simple workup | nih.govmaterialsciencejournal.org |

| Fe₃O₄@zeolite-SO₃H | 1,8-diaminonaphthalene, Aldehydes | Solvent-free, 80 °C | Magnetic separation, reusable up to 6 times | nih.govresearchgate.net |

| Nano-CuY zeolite | 1,8-diaminonaphthalene, Aromatic Aldehydes | Ethanol, Room Temperature | Eco-friendly, high yields, short reaction times | researchgate.net |

Green Chemistry Principles in Perimidinium Synthesis

Modern synthetic approaches to the perimidine scaffold increasingly prioritize sustainability. These methods include mechanochemical activation, solvent-free and catalyst-free reactions, and microwave-assisted synthesis, which collectively contribute to a more environmentally benign production process.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in the green synthesis of heterocyclic compounds. nih.gov This technique is particularly effective for reactions between solid-state reactants, often proceeding rapidly without the need for solvents. srce.hr

The synthesis of perimidine derivatives has been successfully achieved using mechanochemical methods, such as manual grinding with a mortar and pestle or using a ball mill. nih.govnih.gov In one approach, 1,8-diaminonaphthalene is ground with various aldehydes at room temperature. This method is notable for being both catalyst-free and solvent-free, offering high atom economy and completing in as little as five minutes. nih.gov

For the related synthesis of quaternary pyridinium (B92312) salts, liquid-assisted grinding (LAG) has proven effective. While neat grinding of pyridoxal (B1214274) oxime and phenacyl bromides showed no reaction, the addition of a minimal amount of a solvent like ethanol facilitated the reaction, yielding the desired products in moderate to excellent yields. srce.hr This suggests that LAG could be a viable strategy for perimidinium salt synthesis where neat grinding is inefficient.

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemical Grinding | 1,8-diaminonaphthalene, Aldehydes | Room Temperature, 5 min | Catalyst-free, Solvent-free, Short reaction time | nih.gov |

| Liquid-Assisted Grinding (LAG) | Pyridoxal oxime, Phenacyl bromides | Room Temperature, 10-30 min, Ethanol | Environmentally friendly, Simple workup, Good yields | srce.hr |

The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free synthesis of perimidines and related heterocycles can be achieved under various conditions, including mechanochemical grinding as previously discussed, or by heating neat mixtures of reactants. nih.govnih.gov

The one-pot Biginelli reaction, which produces dihydropyrimidinones, has been successfully performed under solvent-free conditions, sometimes without any catalyst. researchgate.netorganic-chemistry.org These reactions often proceed to high yields by simply heating the mixture of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. organic-chemistry.org A catalyst-free approach for the synthesis of 5-(substituted-phenyl)-7-(1H-imidazol-4-yl)-4,7-dihydrotetrazolo-[1,5-a]pyrimidines has also been developed, addressing the limitations of previous methods that required harsh conditions or toxic reagents. researchgate.net These examples from related pyrimidine (B1678525) systems underscore the potential for developing robust solvent- and catalyst-free syntheses for the perimidinium core structure.

Key advantages of these methods include:

Reduced Waste: Elimination of solvent reduces the generation of chemical waste.

Simplified Purification: Products often precipitate from the reaction mixture and can be isolated by simple filtration.

Economic and Ecological Benefits: Avoiding catalysts and solvents lowers costs and minimizes environmental impact. nih.govorganic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netorganic-chemistry.org By directly heating the reactants through dielectric loss, microwave irradiation leads to rapid temperature increases, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govorganic-chemistry.orgmdpi.com

This technology has been effectively applied to the synthesis of perimidines and their N-substituted salts. For instance, a microwave-assisted route for synthesizing benzotriazole-substituted perimidines was developed using a grind-stone technique, highlighting a synergistic effect between mechanochemistry and microwave heating. nih.gov In the synthesis of related pyridinium salts, microwave-assisted SN2-type reactions between the parent heterocycle and an alkyl halide proceed efficiently. mdpi.com For example, the quaternization of 2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine with iodoethane (B44018) in acetonitrile (B52724) was completed in 50 minutes at 155 °C under microwave irradiation. mdpi.com

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyridine (B92270) Synthesis (Bohlmann-Rahtz) | Microwave (170°C) | 10-20 min | Up to 98% | organic-chemistry.org |

| Pyridine Synthesis (Bohlmann-Rahtz) | Conventional (Sealed Tube) | Several hours | Lower than MW | organic-chemistry.org |

| Indole Synthesis (Pd-catalyzed) | Microwave | 1 hour | 95% | mdpi.com |

| Indole Synthesis (Pd-catalyzed) | Conventional | 3 hours | 90% | mdpi.com |

Preparation of Substituted Perimidinium Derivatives

The synthesis of substituted perimidinium derivatives allows for the fine-tuning of their properties. Functional groups can be introduced either onto the aromatic core of the perimidine system or directly onto the nitrogen atoms to form various N-substituted salts.

The perimidine nucleus possesses a unique electronic structure that allows for functionalization on both its naphthalene (B1677914) and heteroaromatic ring systems. nih.gov The fused naphthalene ring system is electron-rich and thus susceptible to electrophilic substitution reactions, similar to naphthalene itself. This allows for the introduction of a variety of functional groups. nih.gov

Common electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups.

Sulfonation: Reaction with sulfuric acid to add sulfonic acid groups.

Acylation: Friedel-Crafts type reactions to install acyl groups.

Conversely, the six-membered heteroaromatic ring is comparatively electron-deficient and is more prone to nucleophilic attack. Furthermore, the perimidine system can undergo oxidation, typically at the 4- and 9-positions, which are activated by the nitrogen atoms. nih.gov The development of direct C-H functionalization techniques, while challenging for electron-poor heterocycles like pyridine, represents a modern and atom-economical approach to installing new substituents. nih.gov

| Reaction Type | Typical Position(s) | Description | Reference |

|---|---|---|---|

| Electrophilic Substitution (e.g., Halogenation, Acylation) | Naphthalene Ring | The electron-rich naphthalene moiety reacts with electrophiles. | nih.gov |

| Nucleophilic Substitution | Heteroaromatic Ring | The electron-deficient pyrimidine-like ring is susceptible to attack by nucleophiles. | nih.gov |

| Oxidation | Positions 4 and 9 | These positions exhibit high electron density, making them prone to oxidation. | nih.gov |

The formation of N-substituted perimidinium salts is most commonly achieved through the quaternization of the perimidine nitrogen atoms. This is typically accomplished via the Menschutkin reaction, which involves the SN2 reaction of the nucleophilic nitrogen atom of the perimidine with an organic halide. researchgate.net

A general method involves refluxing the parent perimidine with an excess of an appropriate 1-bromoalkane or other alkyl halide in a solvent such as ethanol or acetonitrile. nih.gov This approach has been used to synthesize a wide range of pyridinium salts with varying N-alkyl chain lengths, from C8 to C20. nih.gov The reaction can also be performed at room temperature over longer periods.

For more complex substrates, selectivity can be an issue. For instance, in molecules with multiple nucleophilic nitrogen atoms, protecting groups may be necessary. A proton can serve as a simple and effective protecting group to achieve selective N-alkylation of a pyridine ring in the presence of a more basic tertiary amino group. researchgate.net The synthesis can also be accelerated using microwave irradiation, which significantly reduces the reaction time required for quaternization. mdpi.com

| N-Substituent | Alkylating Agent | General Method | Reference |

|---|---|---|---|

| Alkyl (e.g., C8H17 to C20H41) | 1-Bromoalkanes (e.g., 1-Bromooctane) | Reflux in ethanol | nih.gov |

| Ethyl | Iodoethane | Microwave heating in acetonitrile | mdpi.com |

| Benzyl | Benzyl chloride | Stirring in acetonitrile at room temperature | |

| Propyl | 1-Bromopropane | Stirring in acetonitrile at room temperature |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodologies for 1H-perimidin-1-ium chloride

The structural elucidation and characterization of 1H-perimidin-1-ium chloride, a heterocyclic aromatic compound, rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, bonding, and electronic properties of the compound. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1H-perimidin-1-ium systems, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous structural assignment.

The ¹H NMR spectrum of the 1H-perimidin-1-ium cation is expected to exhibit distinct signals corresponding to the different protons in its aromatic structure. The chemical shifts of these protons are influenced by the electron-donating and electron-withdrawing effects within the fused ring system, as well as the positive charge on the nitrogen atom.

In related 2-(pyridin-2-yl)-1H-perimidine compounds, the protons of the perimidine core appear in the aromatic region of the spectrum. nih.gov For instance, the protons H-4 and H-9, and H-6 and H-7 often present as doublets of doublets, while the H-5 and H-8 protons may appear as a doublet. mdpi.com The proton attached to the positively charged nitrogen (N-H) is also expected to appear as a distinct signal, often broadened due to exchange. In 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide, the protons of the fused benzene (B151609) rings become equivalent due to the molecular symmetry, resulting in a reduced number of signals. nih.gov

A representative ¹H NMR data for a related 2,3-dihydro-1H-perimidine derivative is presented below to illustrate the typical chemical shift regions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH-4+9 | 6.53 | dd |

| CH-6+7 | 7.01 | dd |

| CH-5+8 | 7.16 | d |

| NH | 6.83 | s |

| CH-2 | 5.47 | s |

| Data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine in DMSO-d₆. mdpi.com |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in the 1H-perimidin-1-ium cation will give rise to a separate signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic environment.

For perimidine derivatives, the carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum, generally between 100 and 150 ppm. libretexts.org The carbon atom situated between the two nitrogen atoms (C-2) is expected to have a characteristic chemical shift. In 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the C-2 carbon appears at 62.03 ppm, while the aromatic carbons of the perimidine system are observed between 105 and 128 ppm. mdpi.com The quaternary carbons, those that are not bonded to any hydrogen atoms, typically show signals of lower intensity.

Below is a table with representative ¹³C NMR data for a related 2,3-dihydro-1H-perimidine derivative.

| Carbon | Chemical Shift (δ, ppm) |

| CH-2 | 62.03 |

| CH-4+9 | 105.21 |

| CH-6+7 | 116.09 |

| CH-5+8 | 127.29 |

| Data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine in DMSO-d₆. mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 1H-perimidin-1-ium chloride is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as C=C and C=N stretching vibrations within the aromatic rings. The N-H stretching vibration of the pyridinium (B92312) salt typically gives rise to bands in the region of 3300-1950 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The C=C and C=N stretching vibrations of the aromatic rings are expected to appear in the 1650-1400 cm⁻¹ region. pw.edu.pl The presence of a chloride counter-ion may also influence the spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 1H-perimidin-1-ium chloride, the mass spectrum would be expected to show a peak corresponding to the molecular ion of the 1H-perimidin-1-ium cation. The fragmentation pattern observed in the mass spectrum can provide further structural information. The fixed positive charge on the pyridinium group can enhance the ionization efficiency in techniques like electrospray ionization (ESI). researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like 1H-perimidin-1-ium chloride are expected to exhibit strong UV absorption due to π-π* transitions within the conjugated perimidine ring system. youtube.com The spectrum of pyridine (B92270), a related heterocyclic compound, shows absorption maxima around 250-262 nm. researchgate.net The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

Advanced Spectroscopic Modalities (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that possess unpaired electrons. wikipedia.orglibretexts.org While the 1H-perimidin-1-ium cation in its ground state is a diamagnetic species with paired electrons and therefore EPR-silent, EPR spectroscopy can be an invaluable tool for investigating its potential paramagnetic forms, such as radical cations or triplet states, which could be generated through chemical or electrochemical oxidation, or photochemically. nih.govlibretexts.org

The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the transitions of electron spins in an external magnetic field. wikipedia.org An EPR spectrum can provide detailed information about the electronic structure and environment of the unpaired electron. youtube.com For instance, if a radical cation of 1H-perimidin-1-ium were to be formed, EPR spectroscopy could be used to map the spin density distribution across the perimidine ring system. nih.gov This is achieved through the analysis of hyperfine couplings, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) within the molecule. libretexts.org

Although specific EPR studies on 1H-perimidin-1-ium chloride are not prevalent in the literature, the technique's utility has been demonstrated for a wide range of organic radicals. nih.gov In a hypothetical scenario, the g-factor obtained from an EPR experiment would help in characterizing the electronic environment of the radical species. libretexts.org Furthermore, the analysis of hyperfine splitting patterns would allow for the identification of the atoms to which the unpaired electron is localized, offering critical insights into the electronic structure of the radical cation. nih.gov Such studies are often complemented by computational simulations to accurately interpret the experimental spectra. libretexts.org

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the solid-state structure of 1H-perimidin-1-ium chloride, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. mdpi.commdpi.com

Single-crystal X-ray diffraction is the premier technique for determining the three-dimensional atomic arrangement of crystalline solids. mdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed. mdpi.com For salts like 1H-perimidin-1-ium chloride, this method elucidates the exact geometry of the perimidinium cation and the position of the chloride anion, as well as any solvent molecules that may be present in the crystal lattice. researchgate.netnih.gov

Studies on related perimidine and pyridinium salts have demonstrated the power of this technique in confirming molecular structures and revealing subtle conformational details. nih.govnih.gov For instance, in the crystal structure of similar heterocyclic salts, the planarity of the aromatic rings and the bond lengths within the cation are determined with high precision. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for Related Heterocyclic Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 2,6-di-amino-pyridinium chloride nih.gov | Monoclinic | P2₁/m | 6.853(3) | 6.559(3) | 7.973(4) | 108.82(1) |

| Pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate nih.gov | Monoclinic | P2₁/n | - | - | - | - |

Hydrogen bonds are crucial in defining the supramolecular architecture of perimidinium salts. libretexts.orgresearchgate.netnih.gov In the case of 1H-perimidin-1-ium chloride, the protonated nitrogen atoms of the cation act as hydrogen bond donors, while the chloride anion is a strong hydrogen bond acceptor. znaturforsch.com This leads to the formation of N—H⋯Cl hydrogen bonds, which are a dominant feature in the crystal structures of similar pyridinium and other heterocyclic chlorides. nih.govnih.gov These interactions link the cations and anions into extended networks, such as chains, sheets, or three-dimensional arrays. nih.govresearchgate.net The presence of water molecules in the crystal lattice of some salts can lead to more complex hydrogen-bonding motifs, involving O—H⋯Cl and N—H⋯O interactions. researchgate.netznaturforsch.com

Table 2: Examples of Hydrogen Bond Geometries in Related Organic Chlorides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···Cl nih.gov | 0.88(3) | 2.31(3) | 3.187(2) | 173(3) |

| N—H···Cl researchgate.net | - | 2.354(19) | 3.1979(17) | 171.8(19) |

Note: Data is sourced from crystallographic studies of related compounds and serves to illustrate typical hydrogen bond parameters.

The planar aromatic rings of the perimidinium cations can engage in π–π stacking interactions, which are another significant contributor to the crystal's stability. researchgate.netmdpi.com These interactions involve the face-to-face or offset stacking of the aromatic systems. nih.gov The geometry of these stacks, including the interplanar distance and the degree of offset, is influenced by the electrostatic interactions between the π-electron clouds. stanford.edu In many aromatic salts, these interactions lead to the formation of columnar or layered structures. rsc.org The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical values falling in the range of 3.3 to 3.8 Å. nih.govnih.gov

Table 3: Representative π–π Stacking Parameters in Aromatic Compounds

| Compound | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) |

|---|---|---|

| 2-(pyridin-2-yl)-1H-perimidine derivative nih.gov | 3.791(4) | 3.295(4) |

| Pyrimethaminium pyridine-3-sulfonate nih.gov | 3.9465(13) | - |

Note: The presented data illustrates the range of π–π stacking distances observed in related heterocyclic systems.

Table 4: C—H⋯π Interaction Geometries in Related Structures

| C—H···π System | H···Centroid Distance (Å) | C-H···Centroid Angle (°) |

|---|---|---|

| C—H···pyridyl ring nih.gov | 2.96(2) | - |

| C—H···perimidine ring nih.gov | 3.132(2) | - |

Note: This table provides examples of C—H⋯π interaction distances found in the crystal structures of similar aromatic compounds.

Analysis of Crystal Packing and Intermolecular Interactions

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing quantitative information about the elemental composition of a substance. This method is fundamental for verifying the empirical formula of a compound, thereby confirming its purity and stoichiometry. For 1H-perimidin-1-ium;chloride, this analysis is crucial to validate the successful formation of the salt and to ensure the absence of significant impurities.

The technique typically involves the combustion of a precisely weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously measured. From the masses of these products, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of chlorine is often determined through methods such as titration or ion chromatography after the sample has been decomposed.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's proposed molecular formula (C₁₁H₉ClN₂). A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the 1H-perimidin-1-ium;chloride sample. Discrepancies between these values may indicate the presence of residual solvents, starting materials, byproducts, or other impurities.

Detailed Research Findings

Research on the synthesis and characterization of perimidine derivatives consistently employs elemental analysis as a primary tool for structural confirmation. While a specific, dedicated study detailing the elemental analysis of the parent 1H-perimidin-1-ium;chloride is not extensively reported in isolation, the principles of this analysis are well-established. In the synthesis of related perimidinium salts, researchers report the elemental analysis data as a critical component of the compound's characterization.

The theoretical elemental composition of 1H-perimidin-1-ium;chloride is calculated from its molecular formula (C₁₁H₉ClN₂) and the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , Cl: 35.45 g/mol , N: 14.01 g/mol ). The molecular weight of the compound is 204.66 g/mol .

The expected percentages are as follows:

Carbon (C): (11 * 12.01 / 204.66) * 100% = 64.86%

Hydrogen (H): (9 * 1.008 / 204.66) * 100% = 4.44%

Nitrogen (N): (2 * 14.01 / 204.66) * 100% = 13.69%

Chlorine (Cl): (1 * 35.45 / 204.66) * 100% = 17.32%

In a typical research finding, the experimental results would be presented in a format similar to the interactive data table below, allowing for a direct comparison between the theoretical and observed values.

Elemental Composition of 1H-perimidin-1-ium;chloride

| Element | Symbol | Calculated (%) | Found (%) | Deviation (%) |

| Carbon | C | 64.86 | Data Not Available | - |

| Hydrogen | H | 4.44 | Data Not Available | - |

| Nitrogen | N | 13.69 | Data Not Available | - |

| Chlorine | Cl | 17.32 | Data Not Available | - |

Note: As specific experimental data from published research for the elemental analysis of 1H-perimidin-1-ium;chloride was not available, the "Found (%)" and "Deviation (%)" columns are populated with "Data Not Available". In a research context, these fields would contain the experimentally determined values.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of N-heterocyclic compounds like the 1H-perimidin-1-ium cation. DFT calculations offer a balance between accuracy and computational cost, making it feasible to study the geometry, electronic structure, and other key molecular properties. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with various basis sets to approximate the solutions to the Schrödinger equation.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the 1H-perimidin-1-ium cation, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles.

Upon protonation of the neutral 1H-perimidine, significant changes in the geometry of the heterocyclic ring are expected. Computational studies on related perimidine systems show that the C-N bond lengths in the ring adopt values that are intermediate between typical single and double bonds, indicating electron delocalization. researchgate.netnih.gov In the 1H-perimidin-1-ium cation, the positive charge is not localized on a single nitrogen atom but is delocalized across the π-conjugated system, which includes both nitrogen atoms and the naphthalene (B1677914) core. This delocalization leads to a planar and highly aromatic structure, contributing to its stability. The optimized structure reveals specific bond length adjustments compared to the neutral molecule, reflecting the redistribution of electron density upon acquiring a positive charge.

Table 1: Representative Optimized Geometric Parameters for a Cationic Perimidine Ring (DFT/B3LYP) Note: This table presents typical data for a protonated perimidine-like system. Actual values can vary with the specific compound and computational method.

| Parameter | Typical Calculated Value |

|---|---|

| N1-C2 Bond Length | ~1.34 Å |

| C2-N3 Bond Length | ~1.34 Å |

| N1-C10a Bond Length | ~1.40 Å |

| N1-C2-N3 Bond Angle | ~120° |

| C2-N3-C3a Bond Angle | ~119° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: These values are illustrative for a heterocyclic aromatic cation and can vary based on the computational level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.8 |

| LUMO Energy (ELUMO) | -2.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

DFT calculations can also be utilized to predict various thermodynamic properties of the 1H-perimidin-1-ium cation at different temperatures. By performing frequency calculations on the optimized geometry, key thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations are essential for understanding the stability of the molecule and predicting the spontaneity of chemical reactions in which it might participate. Studies on similar ionic liquid cations demonstrate the utility of computational methods in deriving properties like isobaric expansivity and isothermal compressibility from calculated data. qub.ac.ukua.pt

Table 3: Predicted Thermodynamic Properties at 298.15 K (Example) Note: This table provides an example of the types of thermodynamic data that can be generated via DFT calculations.

| Property | Typical Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | ~150 kcal/mol |

| Enthalpy (H) | ~160 kcal/mol |

| Entropy (S) | ~95 cal/mol·K |

| Gibbs Free Energy (G) | ~132 kcal/mol |

Molecules with extensive π-conjugated systems and significant charge separation, such as organic salts, are often investigated for their non-linear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in optoelectronics and photonics. The 1H-perimidin-1-ium cation, with its delocalized positive charge and aromatic structure, is a candidate for exhibiting NLO behavior.

Computational methods are used to calculate key NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. For molecules like the perimidinium cation, the intramolecular charge transfer (ICT) from the electron-rich naphthalene moiety to the electron-accepting heterocyclic part can lead to a significant β value. soton.ac.uk DFT calculations are instrumental in predicting these properties and guiding the design of new NLO materials. rjwave.org

Molecular Dynamics Simulations

While DFT provides insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. tudelft.nl An MD simulation of 1H-perimidin-1-ium chloride would involve modeling the interactions of the perimidinium cation and the chloride anion with a large number of solvent molecules (e.g., water) over a period of time.

Such simulations can reveal crucial information about the solvation structure, showing how solvent molecules arrange themselves around the cation and anion. youtube.com It can also provide details on ion pairing between the 1H-perimidin-1-ium and chloride ions, and the dynamics of these interactions. MD simulations are powerful tools for understanding how the compound behaves in a realistic chemical environment, bridging the gap between theoretical calculations on a single molecule and its macroscopic properties in solution. nih.gov Although specific MD studies on 1H-perimidin-1-ium chloride are not widely reported, the methodology is well-established for a vast range of ionic liquids and organic salts. researchgate.net

Investigation of Charge Distribution and Stability

The distribution of the positive charge within the 1H-perimidin-1-ium cation is a key determinant of its stability and reactivity. Computational techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule.

Computational Modeling of Adsorption Mechanisms

Theoretical and computational investigations, particularly those employing quantum chemical methods, provide profound insights into the adsorption mechanism of inhibitor molecules on metal surfaces. For compounds related to 1H-perimidin-1-ium, Density Functional Theory (DFT) is a widely utilized computational tool to elucidate the correlation between molecular structure and inhibition efficiency. ijcsi.pro These studies are crucial for understanding the electronic properties of the inhibitor molecule and its interaction with the metallic substrate.

The primary mechanism of adsorption for organic inhibitors like 1H-perimidin-1-ium chloride involves the sharing of electrons between the inhibitor molecule and the metal surface. This can occur through donor-acceptor interactions, where the inhibitor donates electrons to the vacant d-orbitals of the metal, or the metal donates electrons to the antibonding orbitals of the inhibitor. The adsorption can be classified as physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate covalent bonds. najah.edu

Quantum chemical calculations are instrumental in determining several key parameters that govern these interactions. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). A higher EHOMO value is indicative of a greater tendency of the molecule to donate electrons to the metal surface. Conversely, a lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption. researchgate.net

The adsorption behavior of related heterocyclic compounds has been modeled on various metal surfaces. For instance, studies on pyridine (B92270) derivatives have shown that the orientation of the molecule on the metal surface (vertical or flat) and the nature of the bonding can vary depending on the metal and the computational functional used. researchgate.netosti.gov The inclusion of van der Waals interactions in these models has been found to be important for accurately describing the adsorption energies. osti.gov

For perimidine derivatives and similar heterocyclic systems, the nitrogen atoms are key active sites for adsorption, forming protective layers that impede corrosive attacks. ijcsi.pro The planar structure of the perimidine ring system facilitates effective surface coverage. Computational models help in visualizing the electron density distribution and identifying the regions of the molecule that are most likely to interact with the metal surface.

Below is an interactive data table showcasing typical quantum chemical parameters that would be calculated for 1H-perimidin-1-ium and related compounds in a computational study.

Interactive Data Table: Calculated Quantum Chemical Parameters for Heterocyclic Inhibitors

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| 1H-perimidin-1-ium | -6.5 | -1.8 | 4.7 | 3.5 |

| Pyridinium (B92312) ion | -7.2 | -1.5 | 5.7 | 2.1 |

| Quinolinium ion | -6.8 | -2.0 | 4.8 | 2.9 |

| Acridinium ion | -6.3 | -2.2 | 4.1 | 4.2 |

Note: The data in this table are representative values based on computational studies of similar heterocyclic compounds and are intended for illustrative purposes.

The local reactivity of the inhibitor molecule can be further analyzed using Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks. researchgate.net This level of detailed analysis allows for the prediction of how the inhibitor will bind to the metal surface and provides a theoretical basis for designing more effective corrosion inhibitors.

Advanced Applications in Chemical Sciences

Catalysis

Perimidinium salts have emerged as significant players in modern catalysis, primarily functioning as stable precursors to N-heterocyclic carbenes (NHCs). These NHCs can then act as ligands in transition metal catalysis or potentially as organocatalysts themselves, facilitating a range of important chemical transformations.

1H-perimidin-1-ium chloride belongs to the class of azolium salts, which are widely recognized as precursors for N-heterocyclic carbenes. NHCs are a class of persistent carbenes that, once generated, typically by deprotonation of the corresponding salt, feature a divalent carbon atom with a lone pair of electrons. researchgate.netrsc.org The perimidine-based scaffold provides a six-membered ring system for the resulting NHC, which distinguishes it from the more common five-membered imidazolium- or triazolium-based NHCs. nsf.gov

The synthesis of novel perimidinium chlorides has been achieved through methods such as the reaction of a substituted perimidine with various alkyl chlorides, sometimes utilizing microwave irradiation to improve reaction times and yields. osi.lv These salts are the direct progenitors of perimidine-based NHCs, which are valuable in coordination chemistry and catalysis. rsc.orgosi.lv

The primary catalytic application of NHCs derived from perimidinium salts is as ligands for transition metals. nsf.gov NHCs are prized for their strong σ-donating properties, which form robust bonds with metal centers and enhance the stability and activity of the resulting catalyst complexes. researchgate.netnih.gov This strong metal-ligand bond contributes to the high stability of the active species, even at low ligand-to-metal ratios and elevated temperatures. researchgate.netnih.gov

In particular, perimidinium-derived NHCs have been successfully employed in palladium catalysis. osi.lv Well-defined Pd(II)-NHC precatalysts are known to be highly active in a variety of cross-coupling reactions. nih.gov Catalytic systems can be formed in situ by combining a perimidinium salt, such as a 1H-perimidin-1-ium chloride derivative, with a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂). osi.lv In the presence of a base, the perimidinium salt is deprotonated to form the NHC, which then coordinates to the palladium center to generate the active catalytic species for cross-coupling reactions. nih.govmdpi.com The steric and electronic properties of the NHC ligand, influenced by the substituents on the perimidine backbone, can be tuned to optimize catalytic performance. nih.gov

While the use of perimidinium salts as precursors for NHC ligands in organometallic catalysis is well-documented, their role in organocatalysis (catalysis without metals) is a less explored but emerging area. osi.lv Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.org NHCs generated from various azolium salts are known to be effective organocatalysts for reactions such as the benzoin (B196080) condensation. nih.gov

The carbene carbon of the NHC is nucleophilic and can initiate a variety of transformations. nih.gov Although specific examples focusing solely on perimidinium-derived NHCs in organocatalysis are not as prevalent as their use in metal catalysis, the fundamental reactivity of NHCs suggests their potential in this domain. nih.govnih.gov The principles of NHC organocatalysis involve the carbene attacking an electrophilic substrate, forming a reactive intermediate (often a Breslow intermediate in the case of aldehyde substrates), which then proceeds through the catalytic cycle to yield the product and regenerate the carbene. nih.gov Given the successful application of other azolium salts, like pyridinium (B92312) and thiazolium derivatives in organocatalysis, it is plausible that perimidinium derivatives could find utility in similar transformations. researchgate.net

The catalytic systems generated from perimidinium salts and palladium have demonstrated high efficacy in pivotal carbon-carbon bond-forming reactions, including the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. osi.lvacademie-sciences.fr These reactions are fundamental tools in synthetic organic chemistry for constructing complex molecules from simpler precursors. mdpi.comsioc-journal.cnresearchgate.net

In one study, a catalytic system formed in situ from novel perimidinium chlorides and Pd(OAc)₂ was successfully applied to Heck and Suzuki reactions. osi.lv The catalyst demonstrated good performance, affording the desired cross-coupled products in high yields. osi.lv

Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com The perimidinium-derived Pd-NHC catalyst has proven effective in this transformation. osi.lv

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. mdpi.com Catalytic systems using perimidinium salts as NHC precursors have been shown to facilitate the Suzuki coupling of aryl chlorides, which are often challenging substrates. osi.lvmdpi.com

The table below summarizes representative results for Heck and Suzuki reactions catalyzed by a Pd(OAc)₂/perimidinium salt system, demonstrating the catalyst's effectiveness.

| Reaction Type | Aryl Halide | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Heck | 4-Bromoacetophenone | Styrene | 94 | osi.lv |

| Heck | 4-Bromotoluene | Styrene | 89 | osi.lv |

| Suzuki | 4-Chloroacetophenone | Phenylboronic Acid | 96 | osi.lv |

| Suzuki | 4-Chlorotoluene | Phenylboronic Acid | 91 | osi.lv |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Catalysis is a cornerstone of green chemistry, and the development of sustainable catalytic systems is a major research focus. rsc.org Perimidinium-based catalysts contribute to this goal in several ways.

A significant advancement is the ability to perform Heck and Suzuki reactions in aqueous media using perimidinium-based palladium catalysts. osi.lv Water is considered a green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Conducting organic reactions in water avoids the use of volatile and often toxic organic solvents, which is a key tenet of sustainable chemistry. mdpi.comnih.gov

Furthermore, the synthesis of perimidine derivatives themselves has been approached with green methodologies, employing biodegradable catalysts, using water as a solvent, and featuring easy workup procedures and catalyst reusability. nih.gov The use of efficient and recyclable catalysts aligns with the goals of reducing waste and improving atom economy. nih.govresearchgate.net The development of catalytic protocols that are environmentally benign, such as those using water as a solvent and featuring high reaction efficiency, marks a significant step towards more sustainable chemical manufacturing. nih.gov

Perimidinium Salts as Precursors to N-Heterocyclic Carbenes (NHCs)

Materials Science and Functional Materials

Beyond catalysis, the perimidine structure is a valuable component in materials science. The extended π-conjugated system of the perimidine nucleus imparts specific electronic and photophysical properties that make it suitable for creating functional materials. nih.gov

A notable application of perimidine is its use as a coloring agent and an intermediate in the synthesis of dyes for fibers and plastics. nih.gov The chromophoric nature of the perimidine ring system allows for the development of materials with specific colors and optical properties.

While the broader class of N-heterocyclic compounds like pyridinium salts has been investigated for applications in functional materials such as supramolecular structures and ionic liquids, the specific use of 1H-perimidin-1-ium chloride in advanced functional materials is an area with potential for further exploration. researchgate.netresearchgate.net The ionic nature of perimidinium salts suggests they could be investigated as components of ionic liquids or as building blocks for charged polymers and organic electronic materials.

Dye and Pigment Chemistry

The chromophoric nature of the perimidine core makes 1H-perimidin-1-ium;chloride an excellent candidate for the synthesis of novel dyes and pigments. nih.gov The permanent positive charge on the perimidinium cation can be leveraged to create ionic dyes with unique properties.

Perimidinium imide dyes, which can be conceptually derived from the 1H-perimidin-1-ium;chloride structure, are a class of chromophores with significant potential. The synthesis of such dyes would typically involve the condensation of a 1H-perimidin-1-ium salt with a suitable anhydride. The resulting imide structure would extend the conjugation of the perimidine core, leading to absorption and emission in the visible region of the electromagnetic spectrum.

The spectroscopic properties of these dyes are expected to be highly dependent on the nature of the substituents on both the perimidinium and the imide moieties. Electron-donating or -withdrawing groups can be strategically introduced to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the color and fluorescence characteristics.

Table 1: Hypothetical Spectroscopic Data for Substituted Perimidinium Imide Dyes

| Substituent (R) on Imide | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |

| Phenyl | 480 | 520 | 35,000 | 0.45 |

| 4-Nitrophenyl | 510 | 550 | 42,000 | 0.20 |

| 4-Methoxyphenyl | 465 | 505 | 38,000 | 0.65 |

| Naphthyl | 500 | 540 | 45,000 | 0.55 |

The planar structure and the presence of a positive charge on the 1H-perimidin-1-ium core, combined with the potential for π-π stacking and electrostatic interactions, make perimidinium-based dyes excellent candidates for controlled self-assembly. nih.govnih.gov The aggregation behavior of these dye molecules in solution and on surfaces can be tuned by altering various factors such as solvent polarity, temperature, concentration, and the nature of the counter-ion.

For instance, in non-polar solvents, π-π stacking interactions are expected to dominate, leading to the formation of H-aggregates, which are characterized by a blue-shift in the absorption spectrum. Conversely, in polar solvents, electrostatic interactions and solvophobic effects could drive the formation of J-aggregates, resulting in a red-shifted absorption band. The ability to control the self-assembly is crucial for applications in organic electronics and sensing, where the collective properties of the aggregated state are paramount.

Optoelectronic Applications

The inherent charge-carrying capacity and light-absorbing properties of perimidinium derivatives make them promising materials for various optoelectronic applications. nih.gov The cationic nature of the 1H-perimidin-1-ium;chloride can facilitate electron transport, making it a potential component in n-type organic semiconductors.

Derivatives of 1H-perimidin-1-ium;chloride could be incorporated into organic light-emitting diodes (OLEDs) as electron transport materials or as emissive dopants. Their thermal stability and ability to form stable thin films are critical for device performance and longevity. Furthermore, the broad absorption spectra of perimidinium-based dyes suggest their potential use as sensitizers in dye-sensitized solar cells (DSSCs), where they can absorb incident light and inject electrons into a semiconductor matrix.

Chemosensor Development

The perimidine scaffold is a well-established platform for the development of chemosensors, particularly for the detection of metal ions. nih.govsemanticscholar.org The nitrogen atoms in the perimidine ring can act as binding sites for cations, and this interaction can be transduced into a measurable optical signal, such as a change in color or fluorescence.

A chemosensor based on a 1H-perimidin-1-ium;chloride derivative could be designed to selectively bind with a specific metal ion. For example, a derivative functionalized with a specific ligand could exhibit a "turn-on" or "turn-off" fluorescence response upon coordination with a target ion like Cu²⁺. semanticscholar.org The binding event would alter the electronic properties of the fluorophore, leading to a change in its emission intensity. The stoichiometry of the binding is often 1:1 between the sensor molecule and the metal ion. semanticscholar.org

Table 2: Performance of a Perimidine-Based Fluorescent Chemosensor for Cu²⁺

| Parameter | Value |

| Analyte | Cu²⁺ |

| Detection Method | Fluorescence Turn-on |

| Binding Stoichiometry | 1:1 |

| Solvent | Acetonitrile (B52724)/Water |

| Limit of Detection | 10⁻⁷ M |

Note: This table is based on reported data for a perimidine-based chemosensor for Cu²⁺, illustrating the potential capabilities of a system derived from 1H-perimidin-1-ium;chloride. semanticscholar.org

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the rational design and construction of complex, ordered architectures through non-covalent interactions. nih.gov The 1H-perimidin-1-ium;chloride, with its defined shape, charge, and hydrogen bonding capabilities, is an excellent candidate for use as a "tecton" or building block in these disciplines.

The design of self-assembled systems using 1H-perimidin-1-ium;chloride relies on the predictable nature of intermolecular interactions such as hydrogen bonding, π-π stacking, and ion-pairing. The chloride counter-ion can participate in hydrogen bonding with the N-H protons of the perimidinium cation, leading to the formation of well-defined one-, two-, or three-dimensional networks.

By modifying the perimidinium cation with additional functional groups, such as carboxylic acids or pyridyl moieties, it is possible to introduce further directional interactions. For example, a carboxylate-substituted perimidinium salt could form robust hydrogen-bonded synthons with other molecules. The interplay of these various non-covalent forces allows for the engineering of crystal structures with desired topologies and properties, such as porosity or specific host-guest recognition capabilities. The formation of columnar motifs stabilized by π-π interactions is a common feature in the crystal packing of such aromatic cations. researchgate.net

Reactivity and Reaction Mechanism Studies

Nucleophilic Substitution Reactions Involving Perimidinium Systems

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of electron-deficient aromatic systems like the perimidinium cation. The positively charged nitrogen atom activates the ring towards attack by nucleophiles, particularly at positions analogous to the ortho and para positions in pyridinium (B92312) systems.

The general mechanism for SNAr reactions on a substituted perimidinium salt would proceed via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the perimidinium ring.

Studies on analogous pyridinium systems have shown that the nature of the leaving group, the nucleophile, and the solvent all play crucial roles in the reaction kinetics. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order of leaving groups (L) was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This deviation from the typical SNAr "element effect" (F > Cl > Br > I) suggests that the rate-determining step is not the initial nucleophilic addition but rather the subsequent deprotonation of the addition intermediate. nih.gov

Recent research on 2-halopyridinium ketene (B1206846) hemiaminals has demonstrated their exceptional reactivity towards SNAr reactions with various nucleophiles, including thiols and thiolates, at room temperature. chemrxiv.org This high reactivity is attributed to the enhanced electrophilicity of the pyridinium ring, a feature that would be mirrored in the perimidinium system.

Table 1: Relative Reactivity of Leaving Groups in SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol nih.gov

| Leaving Group (L) | Relative Rate |

| 2-CN | Most Reactive |

| 4-CN | ~2-CN |

| 2-F | Less Reactive |

| 2-Cl | ~2-F |

| 2-Br | ~2-F |

| 2-I | ~2-F |

Cycloaddition Reactions

Perimidinium systems have the potential to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic frameworks. These reactions can be broadly categorized into several types, with Diels-Alder and 1,3-dipolar cycloadditions being particularly relevant.

The [4+2] cycloaddition, or Diels-Alder reaction, involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.org While the perimidine ring itself is aromatic, derivatives could potentially act as dienophiles, especially when activated by the positive charge of the perimidinium nitrogen. More plausibly, N-alkenyl or N-aryl perimidinium salts could function as dienophiles in reactions with electron-rich dienes. Studies on N-nitrogen-substituted iminium ions have shown their capability to act as dienophiles in Diels-Alder reactions, furnishing N-amino-substituted tetrahydropyridines. researchgate.net

1,3-Dipolar cycloadditions are another important class of reactions for constructing five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile. Perimidinium ylides, which could be generated in situ by the deprotonation of an N-substituted 1H-perimidinium salt, would be expected to behave as 1,3-dipoles. Research on pyridinium azomethine ylides has demonstrated their utility in 1,3-dipolar cycloaddition reactions with various dipolarophiles to form indolizine (B1195054) derivatives. koreascience.krnih.govnih.gov A similar reactivity pattern can be anticipated for perimidinium ylides.

Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of 1H-perimidin-1-ium;chloride. The N-H proton is acidic and can be readily abstracted by a base. The kinetics and thermodynamics of this proton transfer are influenced by the solvent, the nature of the base, and the presence of counter-ions.

The chloride ion itself can play a significant role in proton transfer processes. Studies have shown that chloride ions can be directly involved in proton transfers from carbon acids, forming contact ion pairs that lead to more energetically favorable transition states. mdpi.com This suggests that in non-polar solvents, the chloride counter-ion in 1H-perimidin-1-ium;chloride could act as the primary proton acceptor.

The rate of proton exchange can be studied using techniques such as NMR spectroscopy. The presence of exchangeable protons, like the N-H proton in the perimidinium cation, can lead to peak broadening and changes in chemical shift depending on the solvent and temperature. mdpi.com Kinetic studies of hydrogen abstraction from related polycyclic aromatic hydrocarbons have been performed to understand the energetics and rate constants of these processes. rsc.org

Electron Transfer Processes

The electron-deficient nature of the perimidinium cation makes it a good candidate for accepting an electron in single-electron transfer (SET) processes. Electrochemical studies on analogous pyridinium cations have provided insights into their reduction potentials and the stability of the resulting radicals.

The electrochemical reduction of pyridinium ions has been shown to be irreversible on glassy carbon electrodes, highlighting the role of the N-H bond. nih.govresearchgate.net The reduction of N-alkylated pyridinium salts can lead to the formation of pyridyl radicals, which can then dimerize or undergo further reactions. rsc.org The reduction potential of the perimidinium cation is expected to be influenced by the extended aromatic system compared to pyridine (B92270).

Photocatalysis provides another avenue for initiating electron transfer to pyridinium-type cations. Visible-light-mediated generation of a pyridyl radical cation from N-substituted pyridinium reagents has been demonstrated, leading to C-H amination of arenes. nih.govresearchgate.net Similar photoredox catalysis could be applied to 1H-perimidin-1-ium;chloride to generate the corresponding perimidinyl radical for synthetic applications. The formation of electron donor-acceptor (EDA) complexes between pyridinium salts and electron donors can facilitate photoinduced single-electron transfer even in the absence of a photocatalyst. nih.gov

Table 2: Electrochemical Reduction Potentials of Selected Pyridinium Derivatives rsc.orgresearchgate.net

| Compound | Electrode | Solvent/Electrolyte | Reduction Potential (V vs. SCE) |

| Pyridinium | Platinum | Aqueous | -0.58 |

| Pyridinium | Silver | Aqueous | ~ -0.98 |

| Pyridinium | Gold | Aqueous | ~ -0.98 |

| Pyridinium | Copper | Aqueous | ~ -0.98 |

| Pyridinium perchlorate (B79767) | Platinum | DMF/TBABF4 | -1.05 |

Exploration of Reactive Intermediates

The reactions of 1H-perimidin-1-ium;chloride can proceed through various reactive intermediates, the nature of which depends on the specific reaction conditions.

Perimidinyl Radicals and Radical Cations: As discussed in the previous section, one-electron reduction of the perimidinium cation leads to the formation of a neutral perimidinyl radical. Conversely, one-electron oxidation of a neutral perimidine derivative would generate a perimidinyl radical cation. Studies on substituted pyridines have shown that both σ- and π-radical cations can be formed upon radiolysis, with their relative stability depending on the substituents. rsc.org

Perimidine-based Carbenes: N-Heterocyclic carbenes (NHCs) are an important class of reactive intermediates with significant applications in catalysis. Deprotonation of a 1,3-disubstituted perimidinium salt can lead to the formation of a perimidin-2-ylidene, a six-membered ring NHC. acs.org These carbenes have been isolated and their complexes with various transition metals have been synthesized and characterized. researchgate.netnsf.gov The electronic properties of these carbenes can be tuned by varying the substituents on the nitrogen atoms.

Nitrene Intermediates: While not directly formed from 1H-perimidin-1-ium;chloride, nitrenes are another class of reactive intermediates relevant to perimidine chemistry. For instance, the thermolysis or photolysis of an azido-substituted perimidine could generate a perimidinylnitrene. Nitrenes are highly reactive species that can undergo C-H insertion, cycloaddition, and rearrangement reactions. wikipedia.orgamazonaws.comresearchgate.net The study of nitrene radical intermediates in catalytic synthesis is an active area of research. nih.gov

Future Research Directions and Outlook

Advancements in Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact through reduced reaction times, energy consumption, and waste generation. For 1H-perimidin-1-ium;chloride and its derivatives, research is progressively shifting from conventional heating methods to more sustainable energy sources.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and increased product yields. nih.govosi.lv The "volumetric core heating" effect of microwaves can accelerate the cyclocondensation reactions typically used to form the perimidine core. nih.gov For instance, the synthesis of novel perimidinium chlorides has been successfully achieved in as little as 30 minutes under microwave irradiation, a significant improvement over conventional methods. osi.lv

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. mdpi.comsemanticscholar.org Ultrasound has been effectively employed in the synthesis of various heterocyclic compounds, including pyrimidines and their fused derivatives, often resulting in higher yields and shorter reaction times compared to silent conditions. semanticscholar.orgmdpi.com The use of ultrasound in the synthesis of perimidinium salts is a promising avenue for eco-friendly production. researchgate.netresearchgate.net

Future research will likely focus on optimizing these green methodologies for the synthesis of 1H-perimidin-1-ium;chloride. This includes the exploration of solvent-free "grind-stone" techniques and the use of biodegradable and reusable catalysts, such as biopolymer-based systems, to further enhance the sustainability of the synthetic process. nih.gov The development of one-pot protocols that combine synthesis and functionalization will also be a key area of investigation.

Development of Novel Catalytic Systems Based on Perimidinium Scaffolds

The perimidinium framework is an excellent scaffold for the design of novel catalysts, particularly as precursors for N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties.